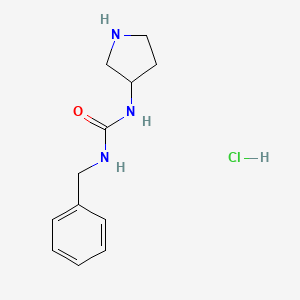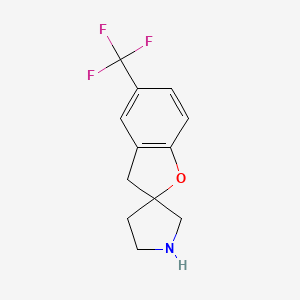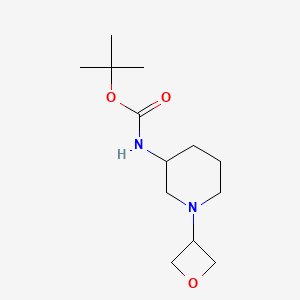![molecular formula C17H24N4O2 B14786554 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a pyrazole ring substituted with tert-butyl and methylphenyl groups, and a urea moiety linked to a hydroxyethyl group. Its complex structure allows for diverse interactions and functionalities, making it a subject of interest in chemical and biological research .
Méthodes De Préparation
The synthesis of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea typically involves multi-step organic reactions. One common method includes the condensation of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine with 2-hydroxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of CDK8, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity. This interaction can affect various cellular pathways, including those involved in cell cycle regulation and transcription .
Comparaison Avec Des Composés Similaires
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea can be compared with other pyrazole derivatives and urea-containing compounds. Similar compounds include:
- 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)Propyl]Urea
- Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-Yl]Carbamoyl}Amino)Propyl]Carbamate
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C17H24N4O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C17H24N4O2/c1-12-5-7-13(8-6-12)21-15(19-16(23)18-9-10-22)11-14(20-21)17(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H2,18,19,23) |
Clé InChI |
QTPQATQIABNKIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
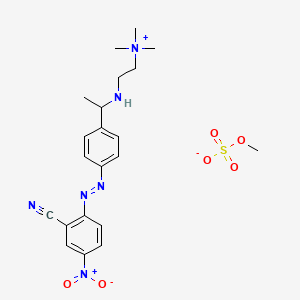
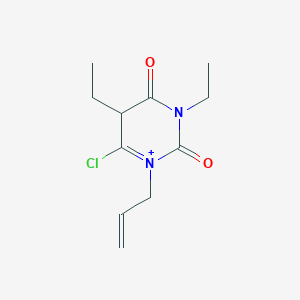
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
